N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-bromophenyl group. Its molecular formula is C₂₁H₁₅Br₂N₅OS (molecular weight: 546.25 g/mol).
Properties
CAS No. |
760196-81-4 |
|---|---|
Molecular Formula |
C21H15Br2N5OS |
Molecular Weight |
545.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15Br2N5OS/c22-15-7-9-16(10-8-15)28-20(14-4-3-11-24-12-14)26-27-21(28)30-13-19(29)25-18-6-2-1-5-17(18)23/h1-12H,13H2,(H,25,29) |
InChI Key |
WJIBBHIKKXDTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the bromophenyl and pyridinyl groups. The final step involves the formation of the sulfanylacetamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
-
Example Reaction :
$$
\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide} + \text{H}_2\text{O}
$$-
Conditions : Hydrogen peroxide (H₂O₂) in acetic acid at 0–25°C.
-
Outcome : The sulfoxide derivative retains the core structure but gains increased polarity, potentially altering biological activity.
-
Nucleophilic Substitution
The bromine atoms on the phenyl rings are reactive sites for nucleophilic substitution (e.g., Suzuki coupling) .
-
Example Reaction :
$$
\text{Br-C}_6\text{H}_4-\text{...} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_6\text{H}_4-\text{...} + \text{Br}^-
$$
Reduction Reactions
The triazole ring and pyridine moiety may undergo selective reduction under hydrogenation conditions.
-
Example Reaction :
$$
\text{Triazole} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{Reduced triazole derivative}
$$-
Conditions : Hydrogen gas with Raney nickel or palladium catalysts.
-
Impact : Reduces aromaticity, potentially enhancing solubility or altering binding affinity.
-
Acid/Base Hydrolysis
The acetamide group can hydrolyze under acidic or basic conditions to form carboxylic acid derivatives.
-
Example Reaction :
$$
\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{Carboxylic acid} + \text{Amine}
$$-
Conditions : 6M HCl (acidic) or 2M NaOH (basic) under reflux.
-
Cycloaddition Reactions
The triazole ring may participate in [3+2] cycloaddition reactions with alkynes or nitriles to form fused heterocycles.
-
Example Reaction :
$$
\text{Triazole} + \text{Alkyne} \rightarrow \text{Bicyclic product}
$$-
Conditions : Copper(I) catalysis at elevated temperatures.
-
Photochemical Reactions
The bromophenyl groups may undergo photodebromination under UV light, forming biphenyl derivatives .
Metal Coordination
The pyridine nitrogen and triazole ring can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes.
-
Applications : Potential catalysis or material science applications.
Mechanistic Insights
-
Triazole Reactivity : The 1,2,4-triazole ring’s electron-deficient nature facilitates nucleophilic attacks at the N-1 and N-4 positions.
-
Sulfanyl Group : Acts as a leaving group in substitution reactions or participates in disulfide bond formation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing the triazole and pyridine rings have shown promising anticancer properties. For instance, derivatives of triazoles have been reported to exhibit selective inhibition of cancer cell proliferation, particularly through mechanisms involving the c-Met kinase pathway. Research indicates that modifications in the substituents on the triazole ring can enhance potency against various cancer types .
- A study focusing on similar triazole derivatives highlighted their ability to inhibit tumor growth in vitro, demonstrating IC50 values in the low micromolar range .
-
Antimicrobial Properties :
- The compound's structural characteristics suggest potential antibacterial and antifungal activities. Triazole derivatives are known for their efficacy against a range of pathogens, including resistant strains .
- Investigations into related compounds have demonstrated their ability to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .
- Antiviral Efficacy :
Pharmacological Insights
The pharmacological profile of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is being explored through various studies:
- In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against different cancer cell lines. The results indicate that it possesses significant cytotoxic effects while sparing normal cells, which is crucial for therapeutic applications .
- Mechanism of Action : The compound is believed to exert its effects through multiple pathways, including apoptosis induction in cancer cells and disruption of cellular signaling pathways critical for tumor growth .
Case Studies and Research Findings
Several studies provide insights into the applications and effectiveness of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring and bromophenyl groups could play a crucial role in binding to the target, while the sulfanylacetamide linkage might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound belongs to a class of 1,2,4-triazol-3-ylsulfanyl acetamides, which are characterized by variations in aryl and heteroaryl substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Selected Analogs
Impact of Substituents on Physicochemical Properties
- Bromine vs. Alkyl Groups: Bromine increases molecular weight and lipophilicity (logP ~3.5 for the target compound vs.
- Pyridine Position: Pyridin-3-yl (target compound) vs.
- Aryl Substitutions : The 2-bromophenyl group on the acetamide introduces steric hindrance compared to smaller substituents (e.g., 4-ethylphenyl in VUAA-1), possibly affecting binding pocket accommodation .
Orco Agonism
The target compound shares structural homology with VUAA-1 and OLC-12, known agonists of insect odorant receptor co-receptors (Orco). While VUAA-1 exhibits potent agonism (EC₅₀ = 3.2 µM), bromine substitutions in the target compound may enhance binding affinity due to halogen-bonding interactions with receptor residues .
Anti-Exudative and Therapeutic Potential
Analogous compounds (e.g., 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives) have shown anti-exudative activity in preclinical models, suggesting that the target compound’s bromine substituents could enhance stability and efficacy in similar applications .
Crystallographic Characterization
Structural analogs (e.g., VUAA-1) have been characterized using SHELXL software for crystallographic refinement, indicating that the target compound’s structure could be resolved similarly. Bromine’s high electron density may facilitate X-ray diffraction analysis .
Biological Activity
N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C21H15Br2N5OS, with a molecular weight of approximately 484.37 g/mol. The compound features a brominated phenyl group and a triazole unit known for its diverse biological activities. The presence of bromine atoms is believed to enhance its biological activity by improving interactions with biological targets .
Structural Features
| Structural Feature | Description |
|---|---|
| Brominated Phenyl Group | Enhances binding interactions |
| Triazole Unit | Known for antibacterial and antifungal properties |
| Pyridine Moiety | Contributes to overall activity and selectivity |
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has demonstrated effectiveness against various bacterial strains, including resistant bacteria. Studies have shown that derivatives of triazoles can effectively inhibit bacterial growth through mechanisms such as inhibition of DNA gyrase, which is critical for bacterial replication .
Case Study: Antibacterial Efficacy
In a comparative study, several triazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| N-(2-bromophenyl)-2-{...} | 0.125 - 8 | Staphylococcus aureus, E. coli, Klebsiella pneumoniae |
| Reference Compound | 0.5 - 10 | Pseudomonas aeruginosa |
The results indicated that the compound had potent antibacterial activity comparable to or exceeding that of standard antibiotics .
Antifungal Activity
The compound's triazole core also suggests potential antifungal activity. Triazoles are known to inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, crucial in fungal ergosterol biosynthesis. This inhibition leads to the accumulation of toxic sterols within fungal cells .
Research Findings on Antifungal Activity
Recent studies have shown that derivatives similar to N-(2-bromophenyl)-2-{...} exhibit broad-spectrum antifungal activity:
| Triazole Derivative | Fungi Targeted | Activity Level |
|---|---|---|
| Compound A | Candida albicans | Moderate |
| Compound B | Aspergillus fumigatus | High |
These findings highlight the potential of the compound as an antifungal agent in therapeutic applications .
Anticancer Properties
Emerging evidence suggests that N-(2-bromophenyl)-2-{...} may possess anticancer properties due to its ability to interact with specific molecular pathways involved in cell proliferation and apoptosis. The compound's structural features allow it to modulate signaling pathways associated with cancer cell growth.
Studies have indicated that similar compounds can induce apoptosis in cancer cells through:
- Inhibition of cell cycle progression
- Activation of apoptotic pathways
Research has shown that derivatives with triazole cores can significantly reduce cell viability in various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2-bromophenyl)-2-{...}. Modifications to the brominated phenyl group or the triazole moiety can enhance potency and selectivity against specific targets.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increased binding affinity |
| Altered Triazole Structure | Enhanced antibacterial potency |
These insights guide future research aimed at developing more effective derivatives with improved pharmacological profiles .
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves three key steps:
Triazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with substituted bromophenyl ketones under reflux in ethanol or DMF to form the 1,2,4-triazole ring .
Sulfanyl Acetamide Linkage : Thioether formation via nucleophilic substitution between the triazole-thiol intermediate and 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
Functionalization : Suzuki-Miyaura coupling to introduce the pyridin-3-yl group, using Pd(PPh₃)₄ as a catalyst and arylboronic acids .
- Key Characterization : Use ¹H/¹³C NMR to confirm substituent integration, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Q. How should researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer :
- Solvent Selection : Start with DMSO for stock solutions (10–50 mM) due to the compound’s hydrophobic aryl and heterocyclic groups. Dilute in PBS or ethanol for working concentrations (<1% DMSO to avoid cytotoxicity) .
- Surfactant Use : Add 0.1% Tween-80 or Pluronic F-68 to aqueous buffers to enhance dispersion .
- Sonication : Brief sonication (10–15 sec) at 25°C can reduce aggregation .
Q. What safety protocols are critical when handling this brominated compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal : Collect brominated waste separately in halogenated solvent containers for incineration .
- Spill Management : Neutralize spills with activated charcoal, then dispose as hazardous waste .
Advanced Research Questions
Q. How can structural contradictions between computational docking and experimental bioactivity data be resolved?
- Methodological Answer :
- Crystallographic Validation : Perform single-crystal X-ray diffraction to resolve 3D conformation discrepancies (e.g., triazole ring planarity, sulfanyl group orientation) .
- MD Simulations : Run molecular dynamics simulations (AMBER or GROMACS) in explicit solvent to assess flexibility of the pyridinyl and bromophenyl groups, which may adopt non-docked poses .
- SAR Studies : Synthesize analogs with modified pyridine/bromophenyl substituents to identify critical binding motifs .
Q. What strategies optimize catalytic efficiency in the Suzuki-Miyaura coupling step for this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for enhanced aryl coupling yields .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 1h at 120°C, improving yield by 15–20% .
- Purification : Use silica gel chromatography (hexane:EtOAc 3:1) to remove Pd residues, confirmed via ICP-MS .
Q. How do steric effects from the 2-bromophenyl group influence regioselectivity in substitution reactions?
- Methodological Answer :
- Competitive Experiments : Compare reactivity with 3- or 4-bromophenyl analogs in nucleophilic aromatic substitution (e.g., with piperidine). Monitor via ¹H NMR for positional selectivity .
- DFT Calculations : Calculate Fukui indices to predict electrophilic sites; the ortho-bromo group may sterically hinder attack at the adjacent position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
